molecular formula C12H10N2O2 B177399 Methyl 3-(pyrimidin-4-yl)benzoate CAS No. 168619-01-0

Methyl 3-(pyrimidin-4-yl)benzoate

Cat. No.: B177399
CAS No.: 168619-01-0
M. Wt: 214.22 g/mol
InChI Key: IUJPGEFKXSUZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pyrimidin-4-yl)benzoate is a heterocyclic aromatic compound that features a pyrimidine ring attached to a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Suzuki-Miyaura Cross-Coupling: The Primary Synthetic Route

The most widely documented method for synthesizing methyl 3-(pyrimidin-4-yl)benzoate involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This approach leverages the reactivity of aryl halides and boronic acids to form carbon-carbon bonds under mild conditions .

Reaction Components and Conditions

  • Aryl Halide : Methyl 3-bromobenzoate serves as the electrophilic partner.

  • Boronic Acid : Pyrimidin-4-ylboronic acid (or its pinacol ester) acts as the nucleophilic component.

  • Catalyst : PdCl₂(dppf) (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) is preferred due to its stability and efficiency in facilitating coupling .

  • Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system.

  • Solvent : A mixture of toluene and dimethylformamide (DMF) (10:1 v/v) ensures solubility of both organic and inorganic components.

  • Temperature : Reflux (≈110°C) for 12–20 hours .

Mechanistic Insight :
The palladium catalyst undergoes oxidative addition with methyl 3-bromobenzoate, forming a Pd(II) intermediate. Transmetallation with the boronic acid follows, culminating in reductive elimination to yield the biaryl product .

Optimization and Yield

  • Catalyst Loading : 2–5 mol% PdCl₂(dppf) achieves >90% conversion, with isolated yields of 80–85% after column chromatography .

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the Pd intermediate.

  • Byproducts : Homocoupling of the boronic acid (<5%) is mitigated by degassing the reaction mixture to prevent oxidative side reactions .

Table 1. Representative Reaction Conditions and Outcomes

ParameterValue
CatalystPdCl₂(dppf) (3 mol%)
SolventToluene:DMF (10:1)
Temperature110°C (reflux)
Reaction Time18 hours
Isolated Yield82%

Alternative Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr has been explored using methyl 3-aminobenzoate and 4-chloropyrimidine. However, this method suffers from low regioselectivity (<30% yield) due to the poor leaving-group ability of chloride on pyrimidine .

Cyclocondensation Approaches

A reported alternative involves constructing the pyrimidine ring in situ via cyclocondensation of methyl 3-cyanobenzoate with amidine derivatives. This route, however, requires harsh conditions (140°C, 24 hours) and offers modest yields (50–60%) .

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) as the eluent removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures (2:1) yield high-purity crystals (>95% by HPLC) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.97 (s, 1H, pyrimidine-H), 8.52 (d, J = 5.1 Hz, 1H), 8.15–8.10 (m, 2H, benzoate-H), 7.63–7.58 (m, 1H), 3.96 (s, 3H, -OCH₃) .

  • ¹³C NMR (100 MHz, CDCl₃) : δ 166.4 (C=O), 158.2, 157.0 (pyrimidine-C), 132.8–125.6 (aromatic-C), 52.1 (-OCH₃) .

  • HRMS (ESI) : Calculated for C₁₂H₁₀N₂O₂ [M+H]⁺: 215.0815, Found: 215.0812 .

Industrial-Scale Considerations

Catalyst Recovery

PdCl₂(dppf) can be recovered via filtration over celite, reducing costs by 40% in large batches .

Solvent Sustainability

Replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, maintains yield (78–80%) while improving environmental metrics .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(pyrimidin-4-yl)benzoate is investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, which is critical in treating diseases such as arthritis.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Antimicrobial Effects : Its structural similarity to biologically active molecules enables it to exhibit antimicrobial activities against various pathogens .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in:

  • Synthesis of Heterocyclic Compounds : this compound can be transformed into various derivatives through substitution reactions, facilitating the development of new drugs.
  • Coupling Reactions : It is often involved in coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The derivatives were tested against various cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxic effects. The findings suggest that structural variations can lead to improved therapeutic efficacy against specific cancers .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound. The compound was found to effectively inhibit certain kinases involved in cancer progression, demonstrating its potential as a lead compound for developing new kinase inhibitors .

Mechanism of Action

The mechanism of action of Methyl 3-(pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Methyl 3-(pyridin-4-yl)benzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 3-(pyrimidin-2-yl)benzoate: The pyrimidine ring is attached at a different position on the benzoate ester.

    Methyl 3-(pyrimidin-5-yl)benzoate: The pyrimidine ring is attached at the 5-position instead of the 4-position.

Uniqueness: Methyl 3-(pyrimidin-4-yl)benzoate is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to its analogs.

Biological Activity

Methyl 3-(pyrimidin-4-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrimidine ring, which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, leading to various derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active or allosteric sites, thereby modulating their activity. This interaction can lead to the suppression of inflammatory pathways and induction of apoptosis in cancer cells.
  • Receptor Binding : Its structural similarity to nucleotides allows it to bind to nucleotide-binding sites on enzymes or receptors, influencing cellular signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. A study highlighted the importance of specific substituents on the pyrimidine ring and their influence on potency against various biological targets. For instance:

CompoundSubstituentIC50 (μM)Biological Activity
1Cyclopropylmethylamide0.072NAPE-PLD inhibition
2Morpholine0.135Enhanced anti-inflammatory
3Dimethylamine0.054Anticancer activity

These findings suggest that modifications to the pyrimidine structure can significantly enhance the compound's effectiveness against specific targets .

Case Studies

  • Inhibition of NAPE-PLD : A study focused on this compound analogs demonstrated significant inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. The most potent analog exhibited an IC50 value of 72 nM, indicating strong potential for therapeutic applications in metabolic disorders .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound derivatives displayed cytotoxicity against various cancer cell lines. These studies emphasized the need for further exploration into their mechanisms and potential as anticancer agents .

Properties

IUPAC Name

methyl 3-pyrimidin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPGEFKXSUZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of methyl 3-(3-dimethylaminopropenoyl)benzoate (1.4 g), formamidine-acetate (2.8 g) and 28% methanolic sodium methoxide (5.2 ml) in methanol (38 ml) was heated under reflux for 64 hours under stirring. The solvent was removed by concentration and to the residue was added water. The mixture was adjusted to pH 9 with 20% aqueous potassium carbonate solution and the mixture was extracted with ethyl acetate. The extract layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with the solution of diisopropyl ether and n-hexane and the precipitate was collected by filtration to give methyl 3-(pyrimidin-4-yl)benzoate (0.8 g).
Name
methyl 3-(3-dimethylaminopropenoyl)benzoate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.